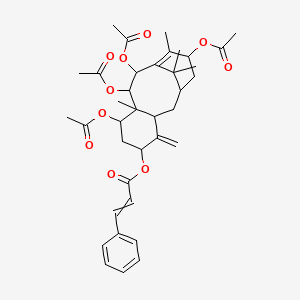
2-Deacetoxytaxinine J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deacetoxytaxinine J is a taxane diterpenoid compound derived from the bark of Taxus species. It is known for its significant anti-tumor and anti-leukemia potential, primarily through the inhibition of tumor cell proliferation and induction of apoptosis . This compound has garnered attention in the field of medicinal chemistry due to its promising therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deacetoxytaxinine J typically involves multi-step organic synthesis starting from simpler taxane derivatives. The process includes selective deacetylation and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature control, use of catalysts, and solvents, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as the bark of Taxus species, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound to a high degree of purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Deacetoxytaxinine J undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions employed. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols .
Applications De Recherche Scientifique
2-Deacetoxytaxinine J has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of novel taxoids with potential therapeutic applications.
Biology: Studied for its effects on cell proliferation, apoptosis, and drug resistance mechanisms.
Medicine: Investigated for its anti-cancer properties, particularly against breast cancer cell lines.
Mécanisme D'action
The mechanism of action of 2-Deacetoxytaxinine J involves the inhibition of microtubule dynamics, which is crucial for cell division. By binding to tubulin, the compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other taxane compounds, such as paclitaxel .
Comparaison Avec Des Composés Similaires
- 2-Deacetoxytaxinine E
- 7-Deacetoxytaxinine J
- Taxinine J
- 7,2′-Didesacetoxyaustrospicatine
- N-Methyltaxol C
- 2-Deacetoxydecinnamoyl Taxinine J
- Taxol
- 7-Epi-Taxol
- 7-Epi-10-Deacetoxytaxol
- Cephalomannine
- 7-Epi-Cephalomannine
Uniqueness: 2-Deacetoxytaxinine J stands out due to its specific deacetylation pattern, which imparts unique biological activities compared to other taxane derivatives. Its ability to inhibit tumor cell proliferation and induce apoptosis makes it a valuable compound in cancer research and drug development .
Propriétés
IUPAC Name |
(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJTXBNFQDJTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
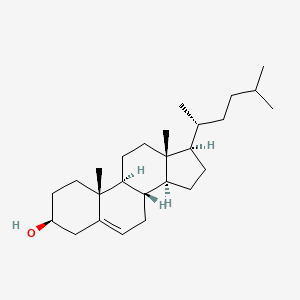
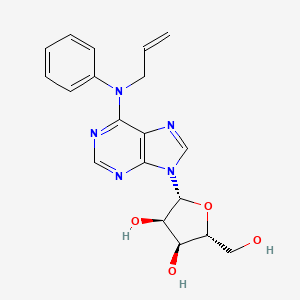

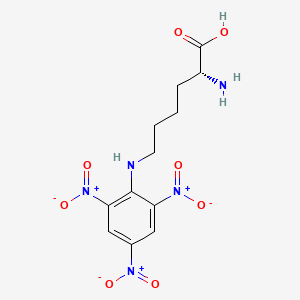
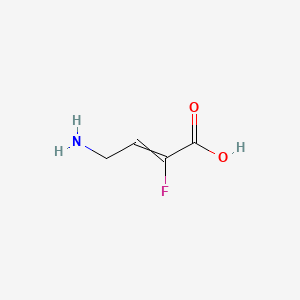
![2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B1198967.png)
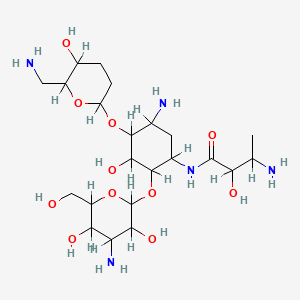
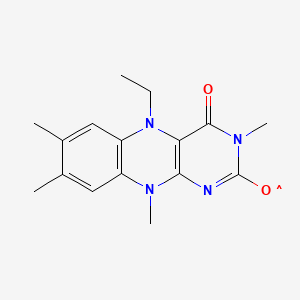
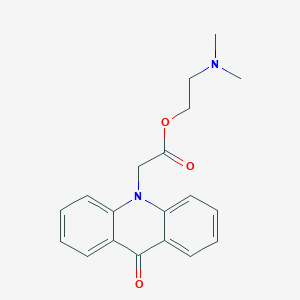
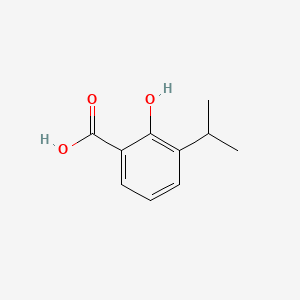
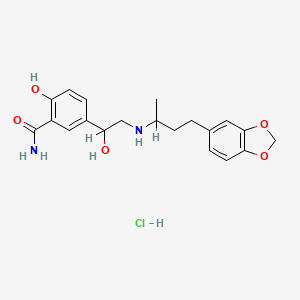
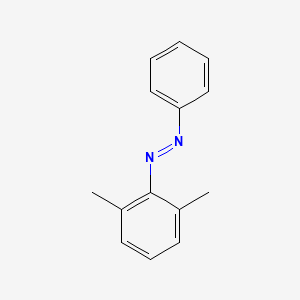
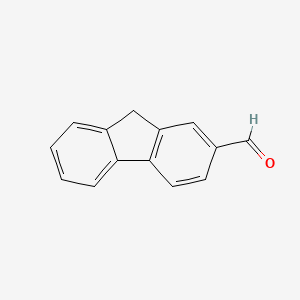
![3-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1198981.png)
